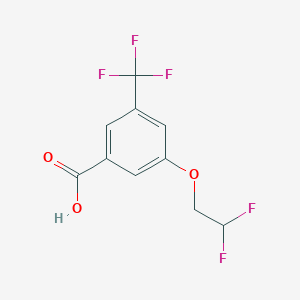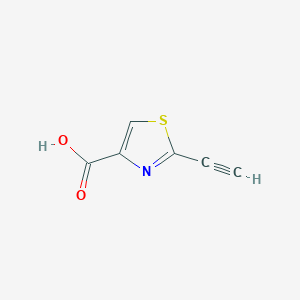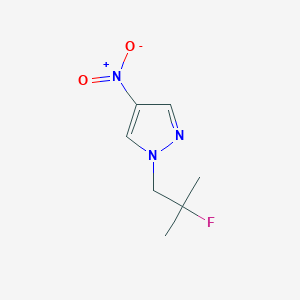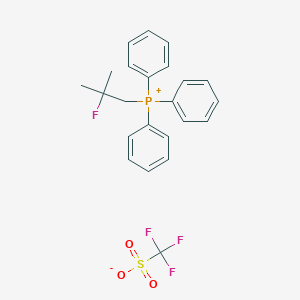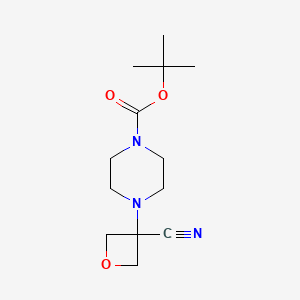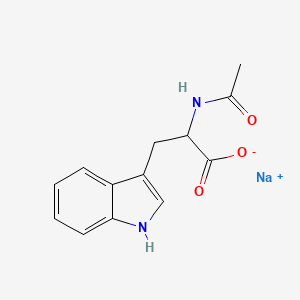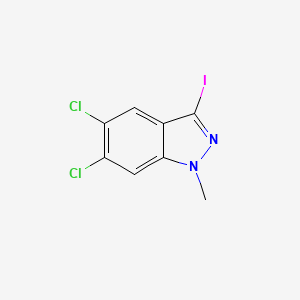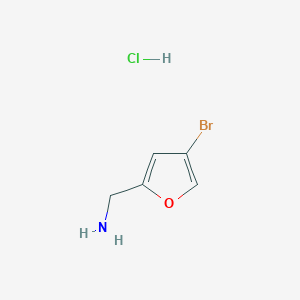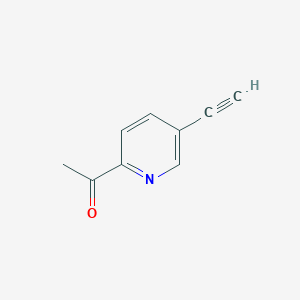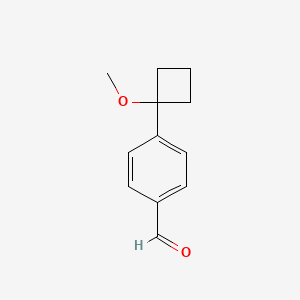![molecular formula C15H24N6O4 B8145537 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate](/img/structure/B8145537.png)
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Identifier Database number 71312985 is known as N-ethyl valacyclovir. This compound is a derivative of valacyclovir, which is an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex and herpes zoster.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl valacyclovir involves the reaction of valacyclovir with ethylating agents under controlled conditions. The process typically includes:
Starting Material: Valacyclovir.
Ethylating Agent: Ethyl iodide or ethyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile, at a temperature range of 50-70°C.
Catalyst: A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.
Industrial Production Methods
Industrial production of N-ethyl valacyclovir follows a similar synthetic route but on a larger scale. The process is optimized for higher yield and purity, often involving:
Large-Scale Reactors: Use of industrial reactors with precise temperature and pressure control.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
N-ethyl valacyclovir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, valacyclovir.
Substitution: N-ethyl valacyclovir can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of valacyclovir, depending on the specific reagents and conditions used.
科学研究应用
N-ethyl valacyclovir has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of ethylation on antiviral activity.
Biology: Investigated for its potential to inhibit viral replication in cell cultures.
Medicine: Explored as a potential antiviral agent with improved pharmacokinetic properties compared to valacyclovir.
Industry: Used in the development of new antiviral drugs and formulations.
作用机制
The mechanism of action of N-ethyl valacyclovir involves its conversion to valacyclovir in the body, which is then further converted to acyclovir. Acyclovir inhibits viral DNA synthesis by:
Molecular Targets: Targeting viral DNA polymerase.
Pathways Involved: Incorporating into viral DNA and causing chain termination.
相似化合物的比较
Similar Compounds
Valacyclovir: The parent compound, used widely as an antiviral medication.
Acyclovir: The active form of valacyclovir, which directly inhibits viral DNA synthesis.
Ganciclovir: Another antiviral compound with a similar mechanism of action.
Uniqueness
N-ethyl valacyclovir is unique due to its ethyl group, which may confer different pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects compared to its parent compound, valacyclovir.
属性
IUPAC Name |
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHBUGXDSIJIM-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
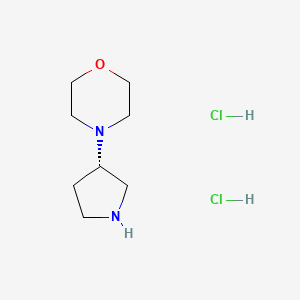
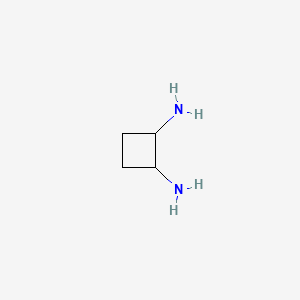
![(2-Methylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B8145483.png)
